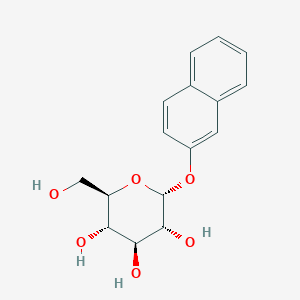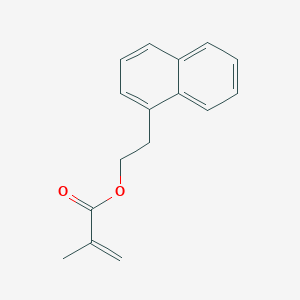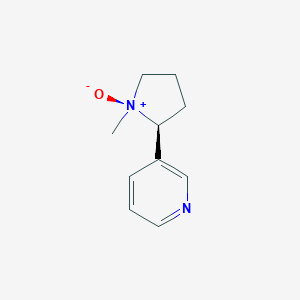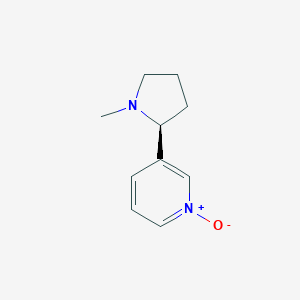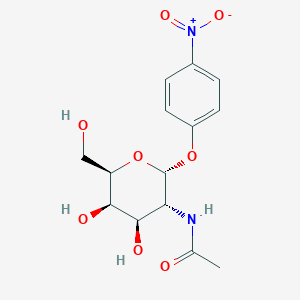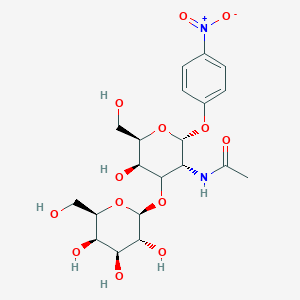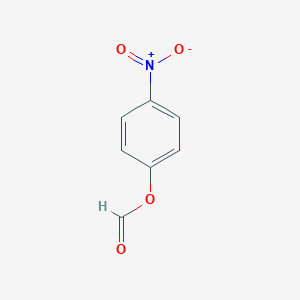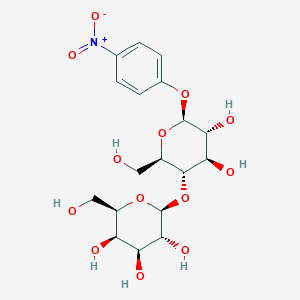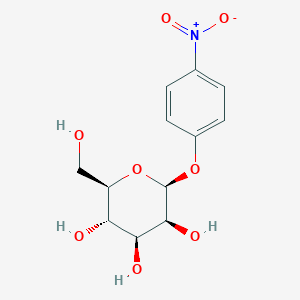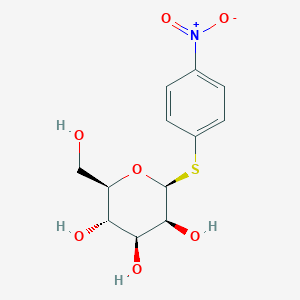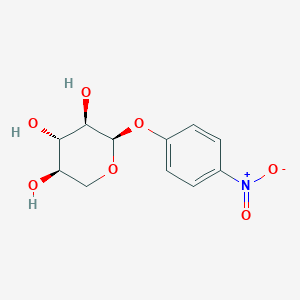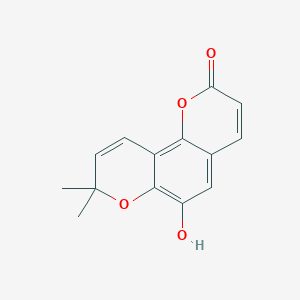
Norbraylin
Overview
Description
Norbraylin is a natural prenylated coumarin, primarily known for its role as a phosphodiesterase 4D2 inhibitor. It is derived from the plant Toddalia asiatica and has a molecular formula of C14H12O4
Preparation Methods
Synthetic Routes and Reaction Conditions: Norbraylin is typically isolated from the roots of Toddalia asiatica. The extraction process involves several steps, including solvent extraction, purification, and crystallization.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Toddalia asiatica. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is further purified using techniques such as column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Norbraylin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Norbraylin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of prenylated coumarins and their interactions with various reagents.
Biology: this compound’s role as a phosphodiesterase 4D2 inhibitor makes it valuable in studying cellular signaling pathways and enzyme inhibition.
Medicine: Due to its inhibitory effects on phosphodiesterase 4D2, this compound is being explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Mechanism of Action
Norbraylin exerts its effects by inhibiting the enzyme phosphodiesterase 4D2. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which in turn affects various cellular processes such as inflammation and cell proliferation. The molecular targets of this compound include the active site of phosphodiesterase 4D2, where it binds and prevents the enzyme from degrading cyclic adenosine monophosphate .
Comparison with Similar Compounds
Theobromine: A xanthine alkaloid used as a bronchodilator and vasodilator.
Doxofylline: A methylxanthine derivative used in the treatment of asthma.
Apremilast: A potent phosphodiesterase 4 inhibitor with anti-inflammatory properties.
Theophylline: A methyl xanthine derivative with diuretic and bronchodilator activities.
Uniqueness of Norbraylin: this compound’s uniqueness lies in its natural origin and its specific inhibitory action on phosphodiesterase 4D2. Unlike other similar compounds, this compound is derived from a plant source and has a distinct prenylated coumarin structure, which contributes to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWMLRFDXSKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346491 | |
| Record name | Norbraylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60796-64-7 | |
| Record name | Norbraylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Norbraylin?
A1: this compound has demonstrated vasorelaxing properties in research studies []. While the exact mechanism of action requires further investigation, this finding suggests potential applications in addressing conditions related to vasoconstriction.
Q2: Has this compound been explored as a potential quality marker for herbal medicines?
A3: Yes, recent research has investigated the use of this compound as a potential quality marker for Toddalia asiatica, a traditional Chinese medicine []. Due to variations in the chemical composition of herbal medicines based on factors like geographical origin and harvesting time, identifying reliable quality markers is crucial for ensuring consistent therapeutic effects. The study by [] suggests that this compound, along with other compounds, could serve as a quality marker for Toddalia asiatica.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



